molecular formula C17H28N4O3 B5661082 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide

Cat. No. B5661082
M. Wt: 336.4 g/mol
InChI Key: FAJGTDWRFUDMBG-UHFFFAOYSA-N
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Description

Pyrazoles and their derivatives are a class of five-membered heterocyclic compounds with significant synthetic and biological applications. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Pyrazole derivatives have been explored for their potential in various medical and chemical applications due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various chalcone derivatives under specific conditions. Recent advancements have facilitated the synthesis of these compounds under microwave conditions in ethanol or methanol/glacial acetic acid mixtures. This method has proven to be efficient for generating pyrazole compounds with significant yields and purity (Sheetal et al., 2018).

Molecular Structure Analysis

Pyrazole derivatives exhibit a wide range of molecular structures, with the pyrazole moiety serving as a pharmacophore in many biologically active compounds. The versatility of the pyrazole core allows for the formation of various pharmacologically relevant structures, including those with anticancer, analgesic, anti-inflammatory, and antimicrobial activities (A. M. Dar & Shamsuzzaman, 2015).

Chemical Reactions and Properties

Pyrazole derivatives can undergo a variety of chemical reactions, leading to the formation of a wide array of heterocyclic compounds. These include reactions with nitrogen-based nucleophiles to generate bioactive azoles, azines, and their fused systems. The reactivity of these compounds is foundational for synthesizing bioactive heterocyclic compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties (T. Farghaly et al., 2023).

properties

IUPAC Name

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(2-methoxyacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-12-15(13(2)20-19-12)7-4-8-18-17(23)14-6-5-9-21(10-14)16(22)11-24-3/h14H,4-11H2,1-3H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGTDWRFUDMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCNC(=O)C2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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